![molecular formula C28H19N3 B12923462 [2,2'-Biquinolin]-4-amine, N-1-naphthalenyl- CAS No. 57115-19-2](/img/structure/B12923462.png)
[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine is an organic compound that belongs to the class of biquinolines This compound is characterized by the presence of a naphthalene ring attached to a biquinoline structure through an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine typically involves the following steps:
Formation of the Biquinoline Core: The biquinoline core can be synthesized through a series of condensation reactions involving quinoline derivatives.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a coupling reaction with the biquinoline core. This step often requires the use of a catalyst such as palladium or copper to facilitate the coupling process.
Introduction of the Amine Group: The final step involves the introduction of the amine group to the naphthalene-biquinoline structure. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation Products: Quinoline-N-oxide derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Alkylated or acylated biquinoline compounds.
Aplicaciones Científicas De Investigación
N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mecanismo De Acción
The mechanism of action of N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, leading to changes in their structure and function. The compound’s ability to intercalate into DNA makes it a potential candidate for anticancer therapies. Additionally, its interaction with enzymes and receptors can modulate various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Naphthalen-1-yl)picolinamide
- N-(Naphthalen-1-yl)phenazine-1-carboxamide
- Naphthopyrans
Uniqueness
N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine stands out due to its unique biquinoline structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in various scientific fields.
Propiedades
Número CAS |
57115-19-2 |
|---|---|
Fórmula molecular |
C28H19N3 |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-2-quinolin-2-ylquinolin-4-amine |
InChI |
InChI=1S/C28H19N3/c1-3-11-21-19(8-1)10-7-15-24(21)30-27-18-28(31-25-14-6-4-12-22(25)27)26-17-16-20-9-2-5-13-23(20)29-26/h1-18H,(H,30,31) |
Clave InChI |
HIDDFHUIMLLNEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC3=CC(=NC4=CC=CC=C43)C5=NC6=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12923387.png)
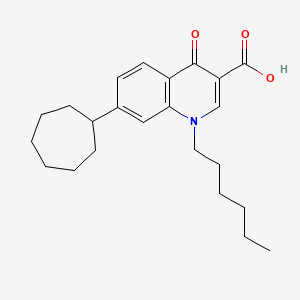
![8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923397.png)
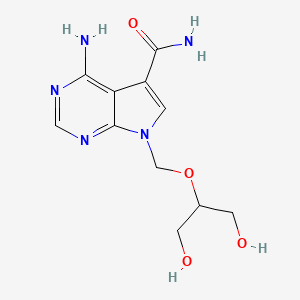
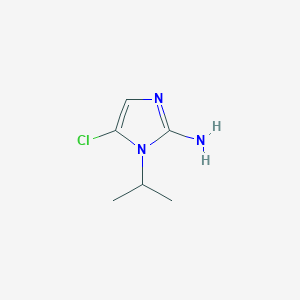
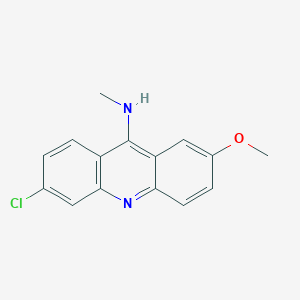
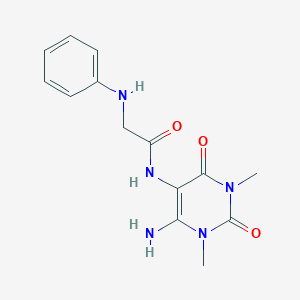
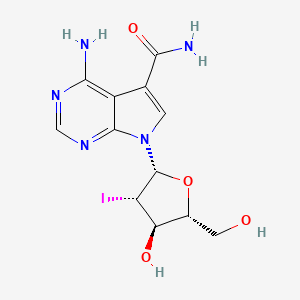

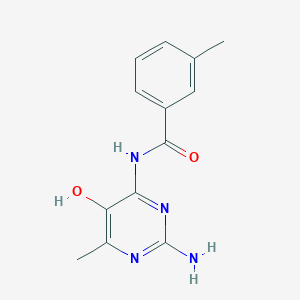
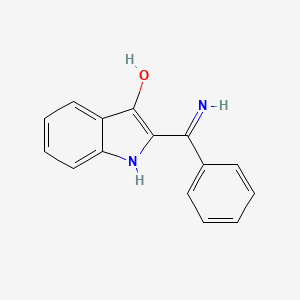
![5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12923458.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
